
Cyclohexanethione, 2,2,6,6-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanethione, 2,2,6,6-tetramethyl- is a chemical compound with the molecular formula C10H18S. It is characterized by a cyclohexane ring with four methyl groups at the 2, 2, 6, and 6 positions, and a thione group (C=S) attached to the ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanethione, 2,2,6,6-tetramethyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with sulfur and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as dimethylformamide (DMF), and is conducted at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods
In an industrial setting, the production of cyclohexanethione, 2,2,6,6-tetramethyl- often involves large-scale batch reactors where the reactants are combined and heated under pressure. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanethione, 2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.
Substitution: The methyl groups and the thione group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cyclohexanethione, 2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of cyclohexanethione, 2,2,6,6-tetramethyl- involves its interaction with molecular targets through its thione group. The compound can form complexes with metal ions, which can then participate in various biochemical pathways. Its unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: Similar in structure but lacks the thione group.
Cyclohexanethiol: Contains a thiol group instead of a thione group.
2,2,6,6-Tetramethyl-3,5-heptanedione: Similar in having multiple methyl groups but differs in the functional groups attached to the ring.
Uniqueness
Cyclohexanethione, 2,2,6,6-tetramethyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63702-84-1 |
|---|---|
Formule moléculaire |
C10H18S |
Poids moléculaire |
170.32 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylcyclohexane-1-thione |
InChI |
InChI=1S/C10H18S/c1-9(2)6-5-7-10(3,4)8(9)11/h5-7H2,1-4H3 |
Clé InChI |
IQZAPJNDQCJAJR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1=S)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
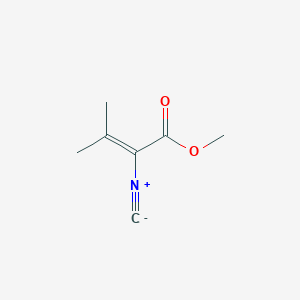
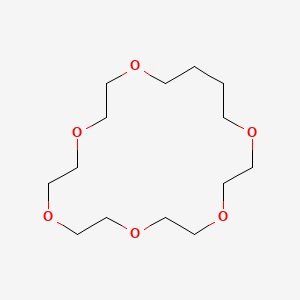
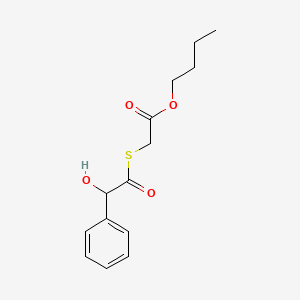
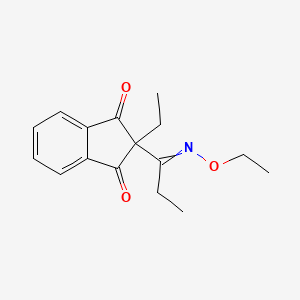
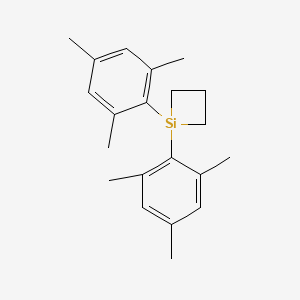
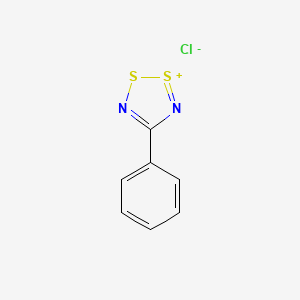
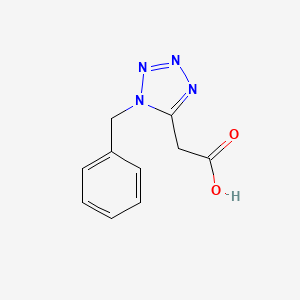
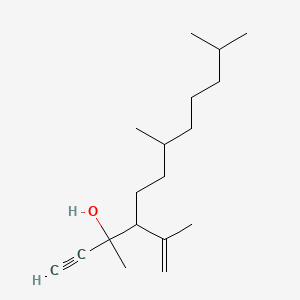
![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)

